Adb-fubica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ADB-FUBICA is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors It has been identified as a new psychoactive substance and is known for its high affinity and efficacy at cannabinoid receptors type 1 and type 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ADB-FUBICA involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a fluorobenzyl group and an amide linker. The final product is obtained through a series of reactions, including acylation and amination. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the production. Quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

ADB-FUBICA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the indole or fluorobenzyl moieties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from the reactions of this compound include hydroxylated metabolites, reduced derivatives, and substituted analogs. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to determine their structures and properties.

Aplicaciones Científicas De Investigación

Pharmacological Properties

ADB-FUBINACA exhibits high affinity for cannabinoid receptors, particularly the CB1 receptor, where it acts as a full agonist. Its binding affinity is approximately 140 times stronger than that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis . This potency has implications for its use in research related to cannabinoid receptor studies and potential therapeutic applications.

Table 1: Pharmacological Profile of ADB-FUBINACA

| Property | Value |

|---|---|

| CB1 Receptor Binding Affinity | K i = 0.36 nM |

| EC50 (CB1) | 0.98 – 1.2 nM |

| EC50 (CB2) | 3.5 nM |

| Half-life | 39.7 min |

Metabolic Studies

In vitro studies have characterized the metabolic profile of ADB-FUBINACA using human liver microsomes and hepatocytes. The compound undergoes extensive metabolism, resulting in multiple metabolites that can serve as biomarkers for its consumption. Key metabolic pathways include hydroxylation and glucuronidation, with significant metabolites identified as hydroxyalkyl and hydroxylindazole derivatives .

Table 2: Metabolites of ADB-FUBINACA

| Metabolite Name | Pathway |

|---|---|

| Hydroxyalkyl ADB-FUBINACA | Hydroxylation |

| Hydroxydehydroalkyl ADB-FUBINACA | Hydroxylation |

| Hydroxylindazole ADB-FUBINACA | Hydroxylation |

Toxicological Implications

The rapid and potent action of ADB-FUBINACA raises concerns regarding its potential for abuse and toxicity. Reports indicate that it can cause severe cardiovascular and neurological effects, including anxiety, paranoia, and hallucinations . Understanding the toxicokinetics of this compound is crucial for managing cases of intoxication effectively.

Clinical Research Applications

The unique properties of ADB-FUBINACA make it a candidate for research into cannabinoid-based therapies. Its high potency and receptor selectivity could lead to advancements in treatments for conditions mediated by the endocannabinoid system.

Case Study: Cannabinoid Receptor Agonism

In a study involving C57/Bl6 mice trained to discriminate between vehicle and Δ9-THC, ADB-FUBINACA was shown to fully substitute for Δ9-THC, indicating its potential therapeutic efficacy . This finding emphasizes the need for further investigation into its clinical applications.

Detection Methods

Given the challenges associated with detecting synthetic cannabinoids in biological samples, advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify ADB-FUBINACA and its metabolites accurately . These methods are essential for forensic analysis and clinical toxicology.

Table 3: Detection Techniques for ADB-FUBINACA

| Technique | Application |

|---|---|

| LC-MS | Quantification in biological samples |

| GC-MS | Detection with derivatization |

Mecanismo De Acción

ADB-FUBICA exerts its effects by acting as a full agonist at cannabinoid receptors type 1 and type 2. It binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways. The activation of these pathways results in various physiological and pharmacological effects, including altered perception, mood changes, and analgesia.

Comparación Con Compuestos Similares

Similar Compounds

ADB-FUBINACA: A synthetic cannabinoid with a similar structure but differing in the amide linker.

AMB-FUBINACA: Another synthetic cannabinoid with a different substitution pattern on the indole core.

AB-FUBICA: A compound with a similar indole core but different functional groups.

Uniqueness of ADB-FUBICA

This compound is unique due to its specific substitution pattern and high affinity for cannabinoid receptors. It has been shown to have distinct pharmacological properties compared to other synthetic cannabinoids, making it a valuable compound for research and potential therapeutic applications.

Propiedades

Número CAS |

1801338-23-7 |

|---|---|

Fórmula molecular |

C22H24FN3O2 |

Peso molecular |

381.4 g/mol |

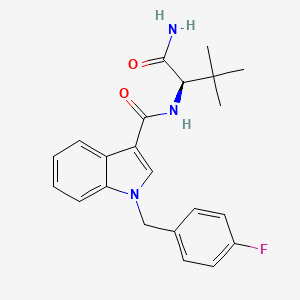

Nombre IUPAC |

N-[(2R)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide |

InChI |

InChI=1S/C22H24FN3O2/c1-22(2,3)19(20(24)27)25-21(28)17-13-26(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |

Clave InChI |

QIFOZYUACLDTAJ-IBGZPJMESA-N |

SMILES isomérico |

CC(C)(C)[C@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

SMILES canónico |

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.